N-(Azido-PEG3)-NH-PEG3-acid
Overview
Description
N-(Azido-PEG3)-NH-PEG3-acid: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group and a carboxylic acid group, connected through a PEG spacer. This compound is widely used in various scientific fields due to its unique chemical properties, such as high solubility in aqueous media and the ability to undergo click chemistry reactions.
Mechanism of Action
Target of Action
N-(Azido-PEG3)-NH-PEG3-acid, also known as 1-azido-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid, primarily targets thiol groups on proteins or peptides . The compound forms stable covalent bonds with these targets, enabling the selective modification of thiol-containing proteins or peptides .
Mode of Action
The compound functions as a crosslinker in bioconjugation reactions . Its mechanism of action involves the specific reaction with thiol groups on proteins or peptides, forming stable covalent bonds . This facilitates the conjugation of biomolecules through the formation of a stable linkage, allowing for the manipulation and study of protein interactions or the development of novel bioconjugates .
Biochemical Pathways
The compound plays a role in the modification of biomolecules for various experimental purposes, such as the creation of protein conjugates or the immobilization of proteins onto surfaces . Its function in bioconjugation reactions contributes to the advancement of fields such as proteomics by enabling the controlled modification and manipulation of biomolecules for experimental purposes .
Pharmacokinetics
It is known that the compound can react with alkyne, bcn, dbco via click chemistry to yield a stable triazole linkage
Result of Action
The result of the compound’s action is the formation of stable covalent bonds with thiol-containing proteins or peptides . This enables the precise control of conjugation reactions in experimental applications, facilitating the study of protein interactions and the development of novel bioconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-NH-PEG3-acid typically involves the following steps:
Preparation of Azido-PEG3-Amine: This intermediate is synthesized by reacting PEG3 with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF).
Coupling Reaction: The azido-PEG3-amine is then coupled with PEG3-acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG3 and sodium azide are reacted in industrial reactors.
Purification: The product is purified using techniques like column chromatography or recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azide group in N-(Azido-PEG3)-NH-PEG3-acid readily undergoes click chemistry reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines to form amide bonds.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the azide-alkyne cycloaddition reaction.
Substitution Reactions: Reagents like triphenylphosphine (PPh3) can be used to reduce the azide group to an amine.
Coupling Reactions: Carbodiimide reagents like DCC or EDC are used in the presence of catalysts like DMAP.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Amine Derivatives: Formed from the reduction of the azide group.
Amide Derivatives: Formed from coupling reactions with amines.
Scientific Research Applications
Chemistry: N-(Azido-PEG3)-NH-PEG3-acid is used as a linker in the synthesis of complex molecules and polymers. Its ability to undergo click chemistry makes it valuable in the construction of molecular architectures.
Biology: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules like proteins and nucleic acids to various surfaces or other molecules.
Medicine: In the medical field, this compound is used in drug delivery systems. The PEG spacer enhances the solubility and bioavailability of drugs, while the azide group allows for targeted delivery through click chemistry.
Industry: Industrially, this compound is used in the production of functionalized materials, coatings, and nanomaterials. Its versatility in chemical reactions makes it a valuable tool in material science.
Comparison with Similar Compounds
Azido-PEG3-Amine: Contains an azide group and an amine group, used for similar applications but lacks the carboxylic acid functionality.
Azido-PEG4-NHS Ester: Contains an azide group and an NHS ester, used for bioconjugation but with different reactivity.
Azido-PEG3-Biotin: Contains an azide group and a biotin moiety, used for biotinylation and affinity purification.
Uniqueness: N-(Azido-PEG3)-NH-PEG3-acid is unique due to the presence of both an azide group and a carboxylic acid group, connected through a PEG spacer. This combination allows for versatile chemical modifications and applications in various fields, making it a highly valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O8/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23/h19H,1-16H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPBBXHRNSHWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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